Flupyrimin

Catalog No.
S3611498
CAS No.
1689566-03-7
M.F
C13H9ClF3N3O
M. Wt
315.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupyrimin

CAS Number

1689566-03-7

Product Name

Flupyrimin

IUPAC Name

N-[1-[(6-chloro-3-pyridinyl)methyl]-2-pyridinylidene]-2,2,2-trifluoroacetamide

Molecular Formula

C13H9ClF3N3O

Molecular Weight

315.68 g/mol

InChI

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2

InChI Key

DHQKLWKZSFCKTA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl

Flupyrimin is a novel nicotinic insecticide characterized by its unique chemical structure and biological properties. It is designed to target the nicotinic acetylcholine receptors in insects, offering an alternative to existing insecticides with a reduced risk of cross-resistance. Flupyrimin is particularly noted for its low toxicity to pollinators, making it a safer option for agricultural applications .

Flupyrimin exhibits significant insecticidal activity against various pests, including aphids and other agricultural pests. Its mechanism of action involves binding to nicotinic acetylcholine receptors, leading to paralysis and death in susceptible insect species. Importantly, flupyrimin has demonstrated low toxicity to beneficial insects such as honeybees, making it a promising candidate for integrated pest management strategies .

The synthesis of flupyrimin typically involves several key steps:

  • Preparation of intermediates: Starting from 2-aminopyridine and sulfonyl chlorides, various intermediates are synthesized.
  • Coupling reactions: These intermediates are then coupled using potassium carbonate as a base.
  • Purification: The final compounds are purified through column chromatography or recrystallization techniques .

Example Reaction Scheme

text
1. 2-Aminopyridine + Sulfonyl Chloride → Intermediate A2. Intermediate A + Base (K2CO3) → Flupyrimin

Flupyrimin is primarily used as an insecticide in agriculture, targeting a range of pests while minimizing harm to non-target species. Its application is particularly relevant in crops where pollinator safety is a concern. Additionally, ongoing research explores its potential in other areas such as veterinary medicine and public health due to its unique binding properties and low toxicity profile .

Studies have shown that flupyrimin interacts with serum albumins, forming complexes that can alter protein conformation. This interaction is crucial for understanding the pharmacokinetics and bioavailability of flupyrimin in biological systems. Techniques such as fluorescence spectroscopy and molecular docking have been employed to elucidate these interactions .

Flupyrimin shares structural and functional similarities with several other compounds in the neonicotinoid class and related insecticides. Here are some notable comparisons:

Compound NameMechanism of ActionToxicity ProfileUnique Features
ImidaclopridNicotinic acetylcholine receptor agonistModerate toxicity to beesHigh efficacy against a broad range of pests
NitenpyramNicotinic acetylcholine receptor agonistLow toxicity to beesRapid action; short residual activity
ThiamethoxamNicotinic acetylcholine receptor agonistModerate toxicity to beesSystemic action; longer residual activity
ClothianidinNicotinic acetylcholine receptor agonistHigh toxicity to beesPersistent in the environment

Flupyrimin's uniqueness lies in its low toxicity to pollinators while maintaining effective insecticidal properties against target pests, distinguishing it from many conventional neonicotinoids that pose risks to beneficial insects .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

315.0386241 Da

Monoisotopic Mass

315.0386241 Da

Heavy Atom Count

21

UNII

E43Q9V5U6K

Dates

Last modified: 08-20-2023

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